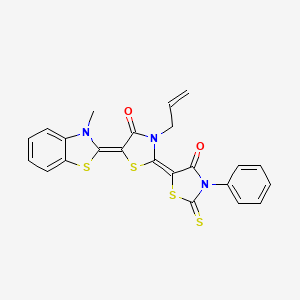
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMBM-THIQ has shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and glutamate, which are all important neurotransmitters involved in various physiological processes. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to act as an antagonist at the NMDA receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of antioxidant enzymes, which help protect the brain from oxidative stress. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve mitochondrial function, which is important for energy production in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its effects on various neurotransmitter systems in the brain. Other potential applications for 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline include its use in the treatment of neurodegenerative diseases and its potential as a cognitive enhancer.
Synthesemethoden
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-methoxybenzyl bromide, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound. The intermediate is subsequently reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to yield the final product, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have potential applications in the treatment of addiction and depression.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-7-5-4-6-15(17)12-20-9-8-14-10-18(22-2)19(23-3)11-16(14)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUIXRQYYNHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)


![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)